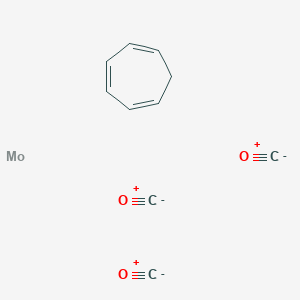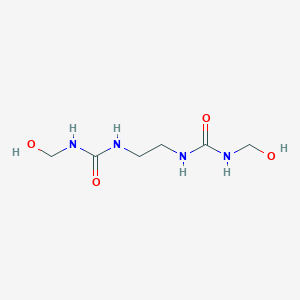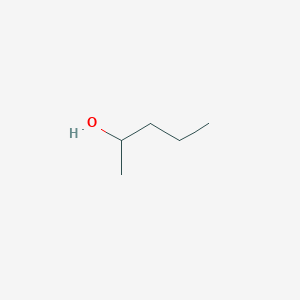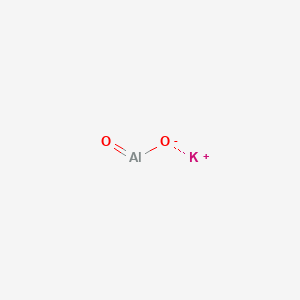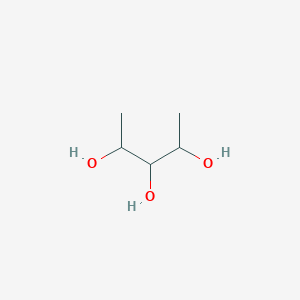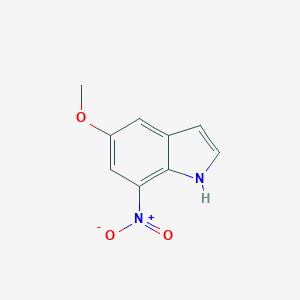
5-Methoxy-7-nitro-1H-indole
Übersicht
Beschreibung
5-Methoxy-7-nitro-1H-indole is a chemical compound that is used as an intermediate for chemical research and pharmaceutical .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years due to their significant role in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives, including the Leimgruber–Batcho indole synthesis . The synthesized compounds are characterized by various physico-chemical and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 5-Methoxy-7-nitro-1H-indole is characterized by an indole ring substituted at the 3-position . The structure can be analyzed using various physico-chemical and spectroscopic techniques .Chemical Reactions Analysis
Indole derivatives, including 5-Methoxy-7-nitro-1H-indole, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have led to an increased interest in the synthesis of a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis of Deuterium Labeled Standards : A study by Xu & Chen (2006) used a strategy to synthesize 5-[2H3]-methoxy-1H-indole, which was further used to yield 5-[2H3]-methoxy-N,N-dimethyltryptamine. This research contributes to the development of labeled compounds in chemical research and pharmacology (Xu & Chen, 2006).
Inhibition of AAA ATPase p97 : Alverez et al. (2015) explored the effects of various indole inhibitors, including methoxy-, nitro-derivatives on the inhibition of the p97 protein, an important target in cancer research (Alverez et al., 2015).
Methodology for Synthesizing Substituted 1-Methoxyindoles : Selvakumar et al. (2003) developed a route for synthesizing 1-methoxyindoles, including a variety of 2-substituted-1-methoxyindoles. This methodology is valuable for the synthesis of complex indole structures in organic chemistry (Selvakumar et al., 2003).
Fluorescent Organic Nanoparticles : Singh & Ansari (2017) synthesized nanoparticles of 3-styrylindoles, showing enhanced fluorescence in 3-(4-nitrostyryl)-5-methoxy-1H-indole. These findings have implications for materials science, particularly in the development of fluorescent materials (Singh & Ansari, 2017).
Indole-2-Acetic Acid Methyl Esters Synthesis : Modi, Oglesby & Archer (2003) worked on the synthesis of methyl 5-methoxyindole-2-acetate, exploring various intermediates and reactions. This research has implications in the synthesis of complex organic compounds (Modi et al., 2003).
Vinylation of Nitro-Substituted Indoles : Egris, Villacampa & Menéndez (2009) investigated the synthesis of 5-nitro-4-vinylindoles, offering a new procedure for creating aromatic systems containing an o-nitrovinyl moiety. This research provides a novel method for synthesizing indole derivatives (Egris et al., 2009).
Nucleophilic Substitution in Indole Chemistry : Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile electrophile for synthesizing trisubstituted indole derivatives. This research contributes to the field of organic synthesis, specifically in indole chemistry (Yamada et al., 2009).
Safety And Hazards
5-Methoxy-7-nitro-1H-indole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of skin contact, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
5-methoxy-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGPVHABLSIDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646715 | |
| Record name | 5-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-nitro-1H-indole | |
CAS RN |
10553-10-3 | |
| Record name | 5-Methoxy-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



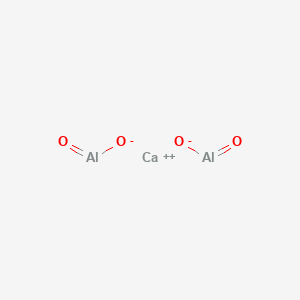
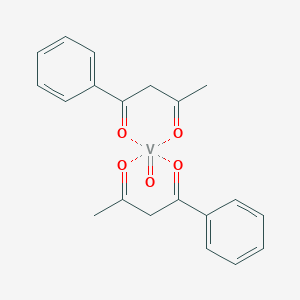

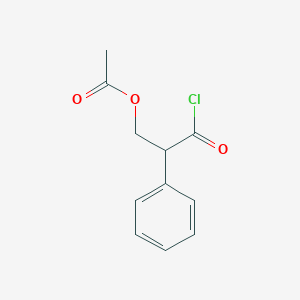
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
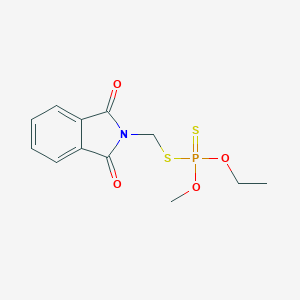
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)

